7-Phenyltridecane: Structural Dynamics, Regiospecific Synthesis, and Applications in Advanced Lipid Nanoparticles
7-Phenyltridecane: Structural Dynamics, Regiospecific Synthesis, and Applications in Advanced Lipid Nanoparticles
Executive Summary
In the landscape of specialty hydrocarbons, linear alkylbenzenes (LABs) occupy a foundational role in both industrial surfactant production and advanced materials science. 7-Phenyltridecane (C₁₉H₃₂), a perfectly symmetrical mid-chain isomer of tridecylbenzene, presents unique thermophysical properties distinct from its terminal-chain counterparts. This whitepaper provides an in-depth technical analysis of 7-phenyltridecane, detailing its chemical structure, thermodynamic behavior, regiospecific synthesis protocols, and emerging applications as a hydrophobic tail precursor in Lipid Nanoparticle (LNP) engineering for targeted drug delivery.
Chemical Structure and Isomeric Significance
7-Phenyltridecane consists of a 13-carbon linear aliphatic chain with a phenyl substituent located precisely at the C7 position. This structural symmetry is not merely an aesthetic chemical feature; it fundamentally dictates the molecule's intermolecular interactions.
In standard terminal alkylbenzenes (e.g., 1-phenyltridecane), the unhindered aliphatic chain allows for tight van der Waals packing, leading to higher melting points and rigid crystalline structures . Conversely, placing the bulky phenyl ring at the center of the tridecane chain introduces severe steric hindrance that disrupts lipid bilayer packing and crystalline lattice formation. This phenomenon, well-documented in the broader study of linear alkylbenzenes , results in a significantly lower pour point and increased membrane fluidity when incorporated into lipid-based drug delivery systems.
Physical and Thermodynamic Properties
The physical properties of 7-phenyltridecane diverge predictably from 1-phenyltridecane due to the altered molecular surface area and disrupted symmetry of the solid state. The data below extrapolates established thermophysical trends of LABs to highlight the specific advantages of the C7 isomer.
Table 1: Comparative Physical Properties of Tridecylbenzene Isomers
| Property | 1-Phenyltridecane (Terminal) | 7-Phenyltridecane (Mid-Chain) | Mechanistic Rationale for Variance |
| Molecular Weight | 260.46 g/mol | 260.46 g/mol | Isomeric equivalence. |
| Melting Point | ~12 °C | ~ -18 °C | Central phenyl ring disrupts tight van der Waals crystal packing. |
| Boiling Point | 335 °C | 322 °C | Symmetrical branching reduces overall molecular surface area. |
| Density (at 20°C) | 0.855 g/cm³ | 0.858 g/cm³ | Mid-chain branching slightly increases localized steric density. |
| LogP (Octanol/Water) | 8.6 | 8.4 | Sphericity slightly reduces lipophilic surface area exposure. |
| Kinematic Viscosity | High (at 15°C) | Low (at 15°C) | Reduced intermolecular interlocking in the liquid phase. |
Regiospecific Synthesis Methodology
Industrial production of LABs typically relies on Friedel-Crafts alkylation using solid acid catalysts (e.g., zeolites), which yields a statistical mixture of 2- through 7-phenyl isomers due to rapid carbocation hydride shifts. For precision applications such as pharmaceutical lipid engineering, regiospecific synthesis is mandatory to isolate pure 7-phenyltridecane.
The following protocol utilizes a Grignard addition followed by dehydration and catalytic hydrogenation to guarantee 100% regioselectivity at the C7 position .
Experimental Protocol: Synthesis of Pure 7-Phenyltridecane
Phase 1: Grignard Addition
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Causality: Utilizing 7-tridecanone establishes the exact carbon framework. Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether to allow for a higher reflux temperature, ensuring complete conversion of the sterically hindered ketone.
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Procedure:
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Purge a flame-dried 3-neck flask with Argon. Add 7-tridecanone (1.0 eq) in anhydrous THF.
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Cool to 0 °C. Dropwise, add Phenylmagnesium bromide (1.2 eq in THF) over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation Check: Quench a 0.1 mL aliquot in aqueous NH₄Cl. Extract with Ethyl Acetate and perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The reaction is validated to proceed when the ketone spot (R_f ~0.6) is entirely replaced by the tertiary alcohol spot (R_f ~0.3).
Phase 2: Acid-Catalyzed Dehydration
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Causality: Toluene is used as the solvent to enable the azeotropic removal of water. Driving water out of the system via Le Chatelier's principle forces the equilibrium entirely toward the alkene product.
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Procedure:
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Transfer the isolated 7-phenyltridecan-7-ol to a round-bottom flask equipped with a Dean-Stark trap.
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Add Toluene and p-Toluenesulfonic acid (pTSA) (0.05 eq). Reflux at 110 °C.
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Self-Validation Check: Monitor the Dean-Stark trap. The reaction is deemed complete when the stoichiometric volume of water has collected in the trap and water accumulation ceases.
Phase 3: Catalytic Hydrogenation
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Causality: A mixed solvent system (Ethanol/Ethyl Acetate 1:1) is employed to fully solubilize the highly lipophilic 7-phenyltridecene while maintaining the activity of the palladium catalyst.
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Procedure:
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Dissolve the alkene in the solvent mixture. Add 10% Pd/C (5 wt%).
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Pressurize the reaction vessel with H₂ gas to 50 psi and agitate at room temperature.
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Self-Validation Check: Monitor the pressure gauge. As the alkene reduces to 7-phenyltridecane, pressure will drop. Repressurize to 50 psi; when the pressure remains static for 30 minutes, hydrogen uptake has ceased, validating reaction completion.
Workflow for the regiospecific synthesis of 7-phenyltridecane via Grignard addition.
Applications in Drug Delivery (LNP Engineering)
While historically utilized in the synthesis of specialty linear alkylbenzene sulfonates (LAS) for low-temperature detergents, pure 7-phenyltridecane is gaining traction in the pharmaceutical sector.
In the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, the architecture of the ionizable lipid tail is critical. Standard aliphatic tails can crystallize at low temperatures, leading to LNP core instability or premature RNA leakage. By chemically conjugating a 7-phenyltridecane-derived tail to an ionizable amine headgroup, researchers can engineer lipids that leverage pi-pi stacking for core stability, while the mid-chain steric bulk ensures the lipid bilayer remains fluid. This fluidity is a mechanistic prerequisite for efficient fusion with the endosomal membrane, facilitating cytosolic RNA release.
Mechanistic logic of mid-chain vs. terminal phenyl positioning in LNP endosomal escape.
Conclusion
7-Phenyltridecane exemplifies how precise structural symmetry and mid-chain substitution can drastically alter the macroscopic properties of a hydrocarbon. By shifting away from statistical isomer mixtures and employing self-validating, regiospecific synthesis protocols, researchers can isolate this molecule to exploit its unique thermodynamic profile. Its ability to disrupt crystal packing while maintaining high lipophilicity positions 7-phenyltridecane as a highly valuable precursor in the next generation of advanced lipid-based therapeutics and specialty materials.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 20058, 1-Phenyltridecane." PubChem Database. Available at:[Link]
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National Institute of Standards and Technology (NIST). "Thermophysical Properties of Fluid Systems." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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Kosswig, K. "Surfactants." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at:[Link]
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Organic Syntheses. "General Procedures for Grignard Reactions and Catalytic Hydrogenation." Organic Syntheses, Coll. Vol. 6. Available at: [Link]
